molecular formula C18H12N2O3S2 B381932 (Z)-3-(4-hydroxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 303790-33-2

(Z)-3-(4-hydroxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B381932
CAS No.: 303790-33-2
M. Wt: 368.4g/mol
InChI Key: BZXJHYUCADSZME-PFONDFGASA-N
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Description

Introduction and Chemical Overview

Chemical Identity and Classification

IUPAC Nomenclature and Alternative Names

The compound is systematically named (Z)-3-(4-hydroxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one under IUPAC guidelines. Common synonyms include:

  • (Z)-3-(4-Hydroxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • HMS1413J22 (ChemSpider ID)
Registration Data
  • CAS Registry Number : 303790-33-2
  • Molecular Formula : C₁₈H₁₂N₂O₃S₂
  • Molecular Weight : 368.4 g/mol
Historical Context in Thiazolidinone-Isatin Hybrid Development

Thiazolidinone-isatin hybrids have emerged as privileged scaffolds in medicinal chemistry due to their dual pharmacophoric potential. The integration of the thiazolidinone core with the indolin-2-one moiety in this compound reflects strategic molecular hybridization, a design principle aimed at enhancing biological activity through synergistic interactions. Such hybrids are frequently explored for their anticancer properties, leveraging the planar structure of the indole ring and the electron-rich thioxo group for target binding.

Structural Features

Molecular Composition and Weight

The compound’s molecular formula, C₁₈H₁₂N₂O₃S₂ , comprises:

  • 18 carbon atoms (including aromatic and heterocyclic systems)
  • 12 hydrogen atoms
  • 2 nitrogen atoms (in the thiazolidinone and indolinone rings)
  • 3 oxygen atoms (keto and hydroxyl groups)
  • 2 sulfur atoms (thioxo and thiazolidinone moieties)
Z-Configuration at the Exocyclic Double Bond

The Z-configuration (synperiplanar geometry) at the C₅=N bond is critical for maintaining planarity between the thiazolidinone and indolin-2-one systems. This spatial arrangement facilitates π-π stacking interactions with biological targets, a feature corroborated by computational studies of analogous hybrids.

Key Functional Groups
  • 4-Hydroxyphenyl Group :
    • Contributes hydrogen-bonding capacity via the phenolic -OH.
    • Enhances solubility in polar solvents.
  • N-Methyl Indolin-2-One :
    • Provides a rigid, planar structure for intercalation into enzyme active sites.
    • Methyl substitution at N1 mitigates metabolic deactivation.
  • Thioxothiazolidinone Core :
    • The thioxo group (C=S) acts as a hydrogen-bond acceptor, while the keto group (C=O) stabilizes the ring through conjugation.

Physicochemical Properties

Solubility Profile and Partition Coefficient
  • Solubility : Limited aqueous solubility due to aromaticity; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
  • LogP (Predicted) : ~3.2 (indicating moderate lipophilicity).
Spectroscopic Characteristics
Technique Key Features
¹H NMR - Phenolic -OH proton at δ 10.5 ppm (broad singlet)
- N-methyl resonance at δ 3.8 ppm (singlet)
¹³C NMR - Thioxo carbon at δ 195 ppm
IR - C=O stretch at 1,710 cm⁻¹; C=S stretch at 1,250 cm⁻¹
UV-Vis - λₘₐₓ ≈ 340 nm (π→π* transition in conjugated system)
Crystal Structure and Solid-State Properties

While single-crystal X-ray data for this specific compound remains unreported, analogous thiazolidinone-isatin hybrids exhibit:

  • Monoclinic crystal systems with P2₁/c space groups.
  • Intermolecular hydrogen bonds between thioxo sulfur and adjacent NH groups, stabilizing the lattice.

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c1-19-13-5-3-2-4-12(13)14(16(19)22)15-17(23)20(18(24)25-15)10-6-8-11(21)9-7-10/h2-9,21H,1H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXJHYUCADSZME-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-hydroxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazolidinone compounds are recognized for their diverse pharmacological properties, including anticancer, anti-HIV, and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. Its synthesis typically involves the condensation of appropriate aldehydes with thioglycolic acid and amines, leading to various modifications that enhance biological activity. Recent studies have focused on optimizing these synthetic routes to improve yield and bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.92
HeLa (Cervical Cancer)1.76
A2780 (Ovarian Cancer)0.10 - 0.60

These values indicate that certain derivatives possess potent activity, suggesting that modifications to the thiazolidinone structure can enhance efficacy against specific cancer types.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. In vitro studies show that thiazolidinone derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with enzymatic pathways essential for bacterial survival.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that these compounds can bind effectively to proteins involved in cancer cell proliferation and survival, such as cyclins and CDKs, thereby inhibiting their function.

Case Studies

  • Anticancer Study : A recent study assessed the effects of thiazolidinone derivatives on MCF-7 cells, demonstrating significant apoptosis induction through intrinsic pathways. The study reported IC50 values indicating high potency in inhibiting cell growth compared to standard chemotherapeutics .
  • Antimicrobial Study : Another investigation focused on the antibacterial properties of thiazolidinone derivatives, showing effective inhibition against multi-drug resistant strains of bacteria. The study highlighted the potential for these compounds to serve as leads in developing new antibiotics .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (Z)-3-(4-hydroxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 1-methyl-2-oxoindoline and thiazolidine derivatives. The compound's structure features a thiazolidine core, which is crucial for its biological activity. The thiazolidinedione moiety is known for its role in various pharmacological activities, including anti-inflammatory and antidiabetic effects.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial activity. For instance, a study published in Pharmaceuticals indicated that N-Derivatives of thiazolidinones showed promising results against various bacterial strains, highlighting their potential as antimicrobial agents . The introduction of specific substituents on the indole ring can enhance the antimicrobial efficacy of these compounds.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research has shown that thiazolidinone derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in cell growth and survival pathways. A study indicated that certain derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting their potential use in cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress and related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets. For example, research demonstrated that the compound binds effectively to the active site of specific enzymes involved in cancer progression, indicating its potential as a lead compound for drug development .

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound. Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups . These findings support the notion that this compound could be developed into a viable therapeutic agent.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity TypeCompound DerivativeEffectivenessReference
AntimicrobialN-DerivativesSignificant inhibition
AnticancerVarious derivativesCytotoxic effects
AntioxidantThiazolidinone derivativesFree radical scavenging

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

a) 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one
  • Key Differences: Substitution at the indolinone ring: Chlorine at position 5 vs. methyl in the target compound. Functional group at position 3: An (E)-iminomethyl group vs. a direct 4-hydroxyphenyl linkage.
  • The iminomethyl group introduces additional hydrogen-bonding capabilities, which may alter crystal packing and intermolecular interactions .
b) (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b)
  • Key Differences: Aromatic substituent: 3-Hydroxyphenyl vs. 4-hydroxyphenyl. Heterocyclic component: Indole vs. indolinone.
  • Impact: The 3-hydroxyphenyl group may engage in different hydrogen-bonding patterns compared to the 4-hydroxyphenyl isomer, affecting solubility and crystal morphology . The indole moiety, being less polar than indolinone, could improve membrane permeability but reduce affinity for polar biological targets .
c) (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
  • Key Differences: Substituents: A pyrazole ring with isobutoxy and methyl groups vs. indolinone. Alkyl chain: 3-Methoxypropyl at position 3 vs. 4-hydroxyphenyl.
  • The methoxypropyl chain may reduce crystallinity compared to the rigid 4-hydroxyphenyl group, affecting formulation stability .

Physicochemical Properties

a) Crystallography and Hydrogen Bonding
  • The target compound’s 4-hydroxyphenyl group facilitates strong O–H···O/N hydrogen bonds, as observed in and , promoting stable crystal lattices .
  • In contrast, methoxy or alkyl-substituted analogs (e.g., ) rely on weaker C–H···π or van der Waals interactions, resulting in lower melting points and higher solubility in organic solvents .
b) Isomerism and Spatial Arrangement
  • The Z-configuration in the target compound ensures planarity of the thiazolidinone and indolinone rings, critical for π-π stacking interactions in biological targets. Analogous E-isomers (e.g., iminomethyl group in ) exhibit distorted geometries, reducing binding efficiency .

Preparation Methods

Reaction Conditions and Mechanism

A mixture of 1-methylisatin (1.61 g, 0.01 mol), 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one (0.01 mol), and fused sodium acetate (2.46 g, 0.02 mol) in glacial acetic acid (20 mL) is refluxed for 2 hours. The reaction proceeds via nucleophilic attack of the thiazolidinone’s active methylene group on the carbonyl carbon of isatin, followed by dehydration to form the Z-configured exocyclic double bond. The product precipitates upon cooling and is recrystallized from acetic acid, yielding 60–70% of the target compound.

Key Analytical Data

  • IR Spectroscopy : Peaks at 3208 cm⁻¹ (NH stretch), 1711 cm⁻¹ (C=O of indolinone), 1680 cm⁻¹ (C=O of thiazolidinone), and 1281 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 2.30 (s, 3H, CH₃), 7.22–8.45 (m, 7H, Ar-H), 11.16 (s, 1H, NH).

  • GC-MS : m/z [M⁺] 386 (14.4%), with fragmentation patterns confirming the molecular framework.

Multi-Component One-Pot Synthesis

An alternative stereo-selective route employs a one-pot reaction involving 1-methylisatin, 4-hydroxybenzaldehyde, and N-aminorhodanine under microwave irradiation. This method ensures regioselective Z-configuration and reduces reaction time.

Procedure and Optimization

Equimolar quantities of 1-methylisatin (0.01 mol), 4-hydroxybenzaldehyde (0.01 mol), and N-aminorhodanine (0.01 mol) are stirred in ethanol (25 mL) with acetic acid (1.5 mL) as a catalyst at 80°C for 3 hours. Microwave-assisted synthesis further enhances efficiency, completing the reaction in 30 minutes with a 75% yield. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Stereochemical Control

X-ray crystallography confirms the Z-geometry of the exocyclic double bond, critical for biological activity. The reaction’s selectivity arises from steric hindrance and electronic effects of the 4-hydroxyphenyl group, favoring the thermodynamically stable Z-isomer.

Comparative Analysis of Synthetic Methods

Parameter Condensation Method Multi-Component Method
Yield 60–70%70–75%
Reaction Time 2 hours30 minutes (microwave)
Stereoselectivity ModerateHigh (Z-isomer predominant)
Purification RecrystallizationColumn Chromatography

The multi-component method offers superior efficiency and stereochemical control, while the condensation route is simpler for large-scale synthesis.

Characterization Techniques and Analytical Validation

Spectroscopic Validation

  • FT-IR : Distinctive peaks for C=O (1697–1711 cm⁻¹) and C=S (1248–1281 cm⁻¹) confirm core structural features.

  • ¹³C NMR : Resonances at δ 169.5 (C=O of thiazolidinone) and δ 176.2 (C=O of indolinone) validate the hybrid scaffold.

  • Elemental Analysis : C, H, N, and S percentages align with theoretical values (e.g., C: 55.88%, found: 55.59%).

Chromatographic Purity

HPLC analysis (C18 column, methanol/water 70:30) shows ≥98% purity, with a retention time of 6.8 minutes.

Challenges and Optimization Strategies

Solvent and Catalyst Impact

  • Glacial Acetic Acid : Enhances protonation of carbonyl groups, accelerating nucleophilic attack.

  • Microwave Irradiation : Reduces side reactions and improves yield by 15% compared to conventional heating.

Byproduct Mitigation

Zinc powder (0.5 g) in acetic acid minimizes disulfide byproducts during thiazolidinone formation.

Industrial Scalability and Environmental Considerations

The condensation method’s use of inexpensive reagents (acetic acid, sodium acetate) makes it cost-effective for industrial production. Conversely, the multi-component approach reduces waste through atom economy, aligning with green chemistry principles .

Q & A

Basic Synthesis

Question: What is the general methodology for synthesizing (Z)-3-(4-hydroxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one? Answer: The compound is synthesized via a condensation reaction between a thiosemicarbazide derivative and a carbonyl-containing precursor. A typical procedure involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo compound (e.g., 1-methyl-2-oxoindolin-3-ylidene) in a DMF-acetic acid solvent mixture. After refluxing for 2–3 hours, the product is filtered, recrystallized, and purified using solvents like DMF-ethanol .

Structural Confirmation

Question: What analytical techniques are critical for confirming the Z-configuration and structural integrity of this compound? Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the Z-configuration by analyzing coupling constants and spatial arrangements of substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography provides definitive stereochemical evidence. Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity .

Biological Activity Screening

Question: What primary biological activities have been explored for this compound, and how are they assessed? Answer: Preliminary studies focus on antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • Anticancer activity : Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated.
  • Antimicrobial activity : Tested using agar diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Anti-inflammatory activity : Assessed through COX-2 inhibition or TNF-α suppression in macrophage models .

Advanced Reaction Optimization

Question: How can reaction conditions be optimized to improve yield and selectivity? Answer: Key variables include:

  • Catalysts : Piperidine or pyridine enhances condensation efficiency .
  • Solvents : Polar aprotic solvents (DMF, acetic acid) improve solubility of intermediates .
  • Temperature : Reflux (~100–120°C) accelerates cyclization while minimizing side reactions.
  • Stoichiometry : Excess oxo compound (1.5–2.0 eq) drives the reaction to completion .
    Microwave-assisted synthesis reduces reaction time from hours to minutes in some cases .

Structure-Activity Relationship (SAR) Studies

Question: How do structural modifications influence the compound’s pharmacological profile? Answer: SAR studies highlight the importance of:

  • 4-Hydroxyphenyl group : Enhances hydrogen bonding with biological targets (e.g., kinases).
  • Thioxothiazolidinone core : Critical for electrophilic reactivity and binding to cysteine residues.
  • 1-Methyl-2-oxoindolin-3-ylidene : Modulates lipophilicity and π-π stacking in hydrophobic pockets.
    Substituting the indole ring with electron-withdrawing groups (e.g., halogens) improves anticancer potency but may reduce solubility .

Data Contradiction Resolution

Question: How should researchers address discrepancies in reported biological data (e.g., varying IC₅₀ values)? Answer:

  • Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity.
  • Solvent effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent-induced artifacts.
  • Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance across replicates .

Stability and Reactivity

Question: What factors influence the compound’s stability under experimental conditions? Answer:

  • pH : Degrades rapidly in alkaline conditions (pH > 8) due to thiazolidinone ring opening.
  • Light exposure : Photosensitive; store in amber vials under inert gas (N₂/Ar).
  • Temperature : Stable at −20°C for long-term storage but prone to dimerization at >40°C.
    Reactivity studies using LC-MS track degradation products .

Target Identification

Question: What strategies are used to identify the compound’s molecular targets? Answer:

  • Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates.
  • Docking simulations : Use AutoDock or Schrödinger to predict interactions with kinases or GPCRs.
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s effects .

Toxicity Profiling

Question: How is in vitro and in vivo toxicity assessed for this compound? Answer:

  • In vitro : Hemolysis assays (RBC lysis), hepatotoxicity (ALT/AST release in HepG2 cells).
  • In vivo : Acute toxicity in rodent models (LD₅₀ determination) and histopathological analysis.
  • Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .

Computational Modeling

Question: What computational tools aid in predicting the compound’s pharmacokinetic properties? Answer:

  • ADMET Prediction : SwissADME or ADMETLab estimate LogP, bioavailability, and CYP450 interactions.
  • MD Simulations : GROMACS models compound behavior in lipid bilayers or protein binding pockets.
  • QSAR : Build models using descriptors like polar surface area and H-bond donors .

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